molecular formula C21H14F4N4O5 B11504285 4-fluoro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

4-fluoro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11504285
M. Wt: 478.4 g/mol
InChI Key: ZABBPBWUBUWLQK-UHFFFAOYSA-N
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Description

4-Fluoro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide typically involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include formamide derivatives and suitable catalysts.

    Introduction of the Fluorine and Trifluoromethyl Groups: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Methoxyphenyl Group: This step involves coupling reactions, often facilitated by palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

    Final Amidation: The benzamide moiety is introduced through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-Fluoro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-Fluoro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
  • **4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidine
  • **4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

The uniqueness of 4-fluoro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide lies in its specific structural features, such as the presence of fluorine, methoxy, and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H14F4N4O5

Molecular Weight

478.4 g/mol

IUPAC Name

4-fluoro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C21H14F4N4O5/c1-34-13-8-6-12(7-9-13)29-15-14(17(31)27-19(29)33)20(18(32)26-15,21(23,24)25)28-16(30)10-2-4-11(22)5-3-10/h2-9H,1H3,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

ZABBPBWUBUWLQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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